Product packaging for 2-Cyano-7-fluoro-6-hydroxybenzothiazole(Cat. No.:)

2-Cyano-7-fluoro-6-hydroxybenzothiazole

Cat. No.: B8596193
M. Wt: 194.19 g/mol
InChI Key: ZEZIKQFAQNZIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Benzothiazole (B30560) Core in Medicinal and Organic Chemistry

The benzothiazole nucleus is an integral feature in a wide range of pharmaceuticals and biologically significant molecules. researchgate.netsynchem.de Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms provide unique electronic properties and opportunities for diverse chemical interactions, making it a valuable pharmacophore in drug design. fishersci.comthermofisher.com The structural versatility of the benzothiazole core allows for substitutions at various positions, leading to a vast library of derivatives with a broad spectrum of pharmacological activities. nih.gov

Benzothiazole-containing compounds have been extensively investigated and have demonstrated significant potential in numerous therapeutic areas. Researchers have reported their efficacy as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral agents. chemsrc.comnih.gov The ability of the benzothiazole scaffold to interact with various biological targets is a key reason for its prevalence in drug discovery programs. chemicalbook.com For instance, the drug Riluzole, which contains a benzothiazole core, is used to treat amyotrophic lateral sclerosis (ALS). The structural framework of benzothiazole is considered a cornerstone in the synthesis of novel compounds aimed at addressing a wide range of diseases. researchgate.net

Structural Characteristics and Nomenclature of 2-Cyano-7-fluoro-6-hydroxybenzothiazole

While the broader class of benzothiazoles is well-documented, specific public-domain research and experimental data for this compound are limited. However, its structural characteristics can be precisely determined from its nomenclature. The compound consists of a central benzothiazole ring system. Key functional groups are attached at specific positions: a cyano group (-C≡N) at the 2-position, a hydroxyl group (-OH) at the 6-position, and a fluorine atom (-F) at the 7-position.

The introduction of these specific substituents is expected to modulate the molecule's physicochemical properties, such as its acidity, lipophilicity, and electronic distribution, which in turn would influence its biological activity and reactivity. The IUPAC name for this compound is 7-fluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile .

Below is a data table summarizing the theoretical properties of this compound, derived from its chemical structure.

PropertyValue
IUPAC Name 7-fluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile
Molecular Formula C₈H₃FN₂OS
Calculated Molecular Weight 194.19 g/mol
Core Structure Benzothiazole
Substituents 2-cyano, 6-hydroxy, 7-fluoro

Note: The properties listed are calculated based on the chemical structure, as extensive experimental data is not widely published.

Overview of Research Trajectories for 2-Cyano-6-hydroxybenzothiazole (B1631455) and Fluorinated Benzothiazoles

To understand the potential significance of this compound, it is instructive to examine the research trajectories of its parent and related structures: 2-Cyano-6-hydroxybenzothiazole and the broader class of fluorinated benzothiazoles.

2-Cyano-6-hydroxybenzothiazole: This compound is a well-known and crucial intermediate in organic synthesis, most notably for the production of D-luciferin, the substrate for the luciferase enzyme responsible for the bioluminescence in fireflies. researchgate.netnih.gov Its synthesis and chemical properties are subjects of significant interest. researchgate.netpubcompare.ai Research has focused on developing efficient and cost-effective synthetic routes to this key intermediate. pubcompare.ai Beyond its role in luciferin (B1168401) synthesis, 2-Cyano-6-hydroxybenzothiazole is utilized in medicinal chemistry and materials science due to its unique photochemical and fluorescent properties. scholarsresearchlibrary.comquinoline-thiophene.com Its structure serves as a building block for creating more complex molecules for pharmaceutical screening and molecular engineering projects. scholarsresearchlibrary.com

Fluorinated Benzothiazoles: The incorporation of fluorine into drug candidates is a common and powerful strategy in medicinal chemistry to enhance therapeutic efficacy. researchgate.net Fluorine's high electronegativity and small size allow it to alter a molecule's electronic properties, metabolic stability, and binding affinity to target proteins without significantly increasing its steric bulk. mdpi.com

Research into fluorinated benzothiazoles has yielded compounds with potent and selective biological activities. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and evaluated as potent cytotoxic agents against human breast cancer cell lines. The position of the fluorine atom on the benzothiazole ring has been shown to be critical for modulating the compound's activity and mechanism of action. Furthermore, the introduction of fluorine has been shown to improve the cytotoxicity of certain benzothiazoles against specific cancer cell lines, making them promising lead compounds for anticancer drug development. researchgate.net This strategic use of fluorination continues to be a major research avenue in the development of novel benzothiazole-based therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3FN2OS B8596193 2-Cyano-7-fluoro-6-hydroxybenzothiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3FN2OS

Molecular Weight

194.19 g/mol

IUPAC Name

7-fluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C8H3FN2OS/c9-7-5(12)2-1-4-8(7)13-6(3-10)11-4/h1-2,12H

InChI Key

ZEZIKQFAQNZIOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=C(S2)C#N)F)O

Origin of Product

United States

Advanced Spectroscopic and Computational Characterization of 2 Cyano 7 Fluoro 6 Hydroxybenzothiazole and Its Photophysical Properties

Experimental Spectroscopic Characterization Techniques

The structural and photophysical properties of novel chemical compounds are typically elucidated through a combination of spectroscopic and analytical methods. Each technique provides unique insights into the molecular structure, composition, and behavior of the substance.

UV-Vis Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic structure.

For a hypothetical analysis of 2-Cyano-7-fluoro-6-hydroxybenzothiazole, one would expect to observe absorption bands corresponding to π → π* and n → π* transitions associated with the benzothiazole (B30560) aromatic system and the cyano and hydroxyl functional groups. The fluorine atom's electron-withdrawing nature could potentially induce a hypsochromic (blue) shift in the absorption maxima compared to its non-fluorinated analog.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition
Methanol 320 15,000 π → π*
Dichloromethane (B109758) 315 14,500 π → π*

Steady-State and Time-Resolved Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has been excited by absorbing light. Steady-state fluorescence measures the emission spectrum, while time-resolved fluorescence measures the decay of the fluorescence intensity over time, providing insights into the lifetime of the excited state.

The fluorescence of this compound would be expected to be sensitive to its environment, with factors such as solvent polarity and pH influencing the emission wavelength and quantum yield. The presence of the fluorine atom could enhance the fluorescence quantum yield and photostability.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation (e.g., ¹H NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule. ¹H NMR provides information about the chemical environment of hydrogen atoms, while 2D NMR techniques like COSY and HSQC reveal the connectivity between atoms.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons, with their chemical shifts and coupling constants providing definitive evidence for the substitution pattern on the benzothiazole ring. The fluorine atom would likely introduce additional splitting in the signals of nearby protons.

Mass Spectrometry (HR-MS) for Molecular Mass and Fragments

High-Resolution Mass Spectrometry (HR-MS) is used to determine the precise molecular weight of a compound, which allows for the confirmation of its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

For this compound, HR-MS would be used to confirm its molecular formula. The fragmentation pattern would likely involve the loss of small molecules such as HCN or CO, providing further evidence for the presence of the cyano and hydroxyl groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the cyano group, C=N and C=C stretching vibrations of the benzothiazole ring, and the C-F stretch.

Table 2: Hypothetical FT-IR Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3400-3200 Broad O-H stretch
2230 Sharp C≡N stretch
1620 Medium C=N stretch
1580 Strong C=C aromatic stretch

Field Emission Scanning Electron Microscopy (FESEM) for Material Characterization

Field Emission Scanning Electron Microscopy (FESEM) is a technique used to visualize the surface morphology and topography of a material at high resolution. While typically used for solid-state materials, it could be applied to crystalline samples of this compound to study its crystal habit and surface features. This would provide information on the material's morphology, which can be important for its application in devices or as a solid-state sensor.

Computational Chemistry for Molecular Structure, Electronic Properties, and Spectroscopic Predictions

Computational chemistry serves as a powerful tool for predicting and understanding the properties of molecules like this compound. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard approaches for these investigations.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Once the geometry is optimized, DFT can be used to analyze the electronic properties. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial parameter for understanding the molecule's reactivity and electronic transitions. A smaller energy gap generally indicates that the molecule can be more easily excited.

For analogous benzothiazole derivatives, DFT calculations have been performed to understand how different substituents affect the molecular geometry and electronic properties. tubitak.gov.trmdpi.com

To understand the photophysical properties, such as how the molecule absorbs light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method is an extension of DFT that can describe the behavior of electrons in the presence of a time-dependent potential, such as that of light.

TD-DFT calculations can predict the electronic absorption spectrum of a molecule, showing the wavelengths of light it is likely to absorb. researchgate.net This is crucial for understanding its color and its potential use in applications like fluorescent probes or organic light-emitting diodes (OLEDs). The calculations provide information about the energies of electronic transitions from the ground state to various excited states and the probabilities of these transitions (oscillator strengths). For similar compounds, TD-DFT has been used to assign experimentally observed absorption bands to specific electronic transitions. tubitak.gov.trresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Computational methods can predict NMR chemical shifts, which can aid in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. tubitak.gov.trresearchgate.netrsc.org

By combining the GIAO method with DFT, it is possible to predict the 1H and 13C NMR chemical shifts for this compound. These theoretical predictions can be compared with experimental data to confirm the molecular structure. For other benzothiazole derivatives, the GIAO method has shown good agreement between calculated and experimental chemical shifts. mdpi.com

Many hydroxy-substituted aromatic compounds, including benzothiazole derivatives, can undergo a process called Excited-State Proton Transfer (ESPT). In this process, upon absorption of light, a proton is transferred from the hydroxyl group to another atom within the same molecule, often a nitrogen atom. This leads to the formation of a different isomeric form (a tautomer) which may have distinct photophysical properties, such as emitting light at a different wavelength (fluorescence).

Theoretical methods, particularly TD-DFT, are instrumental in elucidating the mechanism of ESPT. frontiersin.org These calculations can map out the potential energy surfaces of the ground and excited states, helping to determine the energy barriers for the proton transfer process. Understanding the ESPT mechanism is vital for designing molecules with specific fluorescence properties for applications in sensing and imaging. frontiersin.org

Structure Activity Relationship Sar and Structural Modification Studies of 2 Cyano 7 Fluoro 6 Hydroxybenzothiazole Derivatives

Impact of Cyano and Hydroxy Substituents on Biological Activity

The 2-cyano and 6-hydroxy groups on the benzothiazole (B30560) core are critical pharmacophoric features that can significantly dictate the molecule's biological profile. The parent compound, 2-cyano-6-hydroxybenzothiazole (B1631455), is a well-known key intermediate in the synthesis of D-luciferin, the substrate for the firefly luciferase enzyme, highlighting its inherent biocompatibility and potential for molecular recognition by protein active sites. researchgate.netresearchgate.netnih.gov

The hydroxy group at the C-6 position is a versatile functional group that can act as both a hydrogen bond donor and acceptor. This capability allows for the formation of key interactions with amino acid residues in a biological target, such as an enzyme or receptor, which can be essential for binding and efficacy. Furthermore, the phenolic nature of the 6-hydroxy group means it can be a site for metabolic transformations, such as glucuronidation or sulfation, which would affect the pharmacokinetic profile of the molecule. The interplay between the electron-donating hydroxy group and the electron-withdrawing cyano group also modulates the electronic distribution across the benzothiazole ring system.

Role of Fluorine at the C-7 Position in Modulating Activity

The introduction of a fluorine atom at the C-7 position of the 2-cyano-6-hydroxybenzothiazole scaffold is a strategic modification in medicinal chemistry aimed at fine-tuning the molecule's properties.

Sterically, fluorine is relatively small (with a van der Waals radius similar to that of a hydrogen atom), meaning its introduction at the C-7 position is not expected to cause significant steric hindrance. This allows it to be well-tolerated in many binding sites. However, the C-F bond is highly polarized and can participate in favorable electrostatic interactions, including dipole-dipole and orthogonal multipolar interactions with carbonyl groups or other polar functions within a protein.

Table 1: Hypothetical Comparative Analysis of Fluorinated vs. Non-Fluorinated 2-Cyano-6-hydroxybenzothiazole

Property2-Cyano-6-hydroxybenzothiazole2-Cyano-7-fluoro-6-hydroxybenzothiazole (Predicted)Rationale for Predicted Difference
Metabolic Stability Potentially susceptible to oxidation on the benzene (B151609) ring.Enhanced metabolic stability.The C-F bond is strong and resistant to cleavage, potentially blocking a site of metabolism.
Acidity of 6-OH group Baseline pKa.Increased acidity (lower pKa).The strong electron-withdrawing effect of the adjacent fluorine atom.
Lipophilicity Baseline lipophilicity.Increased lipophilicity.Fluorine substitution generally increases the lipophilicity of a molecule.
Binding Affinity Dependent on specific target interactions.Potentially altered binding affinity.Changes in electronic distribution and the potential for new fluorine-specific interactions could enhance or decrease affinity depending on the target.

Benzothiazole Core Modifications and Their Influence on SAR

Modifications to the core benzothiazole structure of this compound could further modulate its biological activity. Such modifications could include altering the substitution pattern on the benzene ring or modifying the thiazole (B1198619) ring itself. For example, shifting the positions of the fluoro, hydroxy, or other substituents would create a library of isomers, each with a potentially distinct biological activity profile due to different electronic and steric properties. The exploration of such analogs is a standard approach in lead optimization to identify the most potent and selective compounds.

Design of Novel Hybrid Molecules Incorporating the this compound Scaffold

The this compound scaffold can serve as a valuable building block for the design of novel hybrid molecules. mdpi.com This strategy involves covalently linking this scaffold to another pharmacophore to create a single molecule with the potential for dual or synergistic biological activities. nih.gov For instance, the hydroxy group at the C-6 position provides a convenient attachment point for linkers, which can then be connected to other biologically active moieties.

Research Applications and Biological Relevance of 2 Cyano 7 Fluoro 6 Hydroxybenzothiazole and Its Analogs Excluding Clinical Human Trials

Applications in Bioluminescence and Fluorescent Imaging Technologies

The unique chemical structure of cyanobenzothiazoles makes them valuable precursors and probes in imaging technologies. Their utility stems from their role in luciferin (B1168401) chemistry and their inherent fluorescent properties.

The non-fluorinated analog, 2-Cyano-6-hydroxybenzothiazole (B1631455) (CHBT), is a well-established key intermediate in the synthesis of D-luciferin, the substrate for firefly luciferase. researchgate.net The bioluminescent reaction involving luciferase and luciferin is a cornerstone of in vitro and in vivo biological monitoring, enabling sensitive detection of cellular and molecular processes. CHBT readily reacts with D-cysteine under neutral aqueous conditions to produce D-luciferin. researchgate.net This reaction is not only crucial for the chemical synthesis of luciferin but is also believed to be part of the natural luciferin regeneration cycle in fireflies. researchgate.net

While direct studies on 2-Cyano-7-fluoro-6-hydroxybenzothiazole as a luciferin precursor are not extensively documented, its structural similarity to CHBT suggests a high potential for analogous reactivity. The introduction of a fluorine atom at the 7-position could modulate the electronic properties of the benzothiazole (B30560) ring, potentially influencing the kinetics and efficiency of the luciferin formation reaction. This could offer opportunities for developing novel luciferin analogs with altered bioluminescent properties, such as different emission wavelengths or enhanced quantum yields, which are desirable for advanced bioimaging applications.

2-Cyano-6-hydroxybenzothiazole exhibits intrinsic fluorescence that is sensitive to its environment. researchgate.net This property makes it a potential candidate for the development of fluorescent probes for biochemical and environmental analysis. The fluorescence of CHBT is influenced by solvent polarity and acidity, which can be attributed to changes in its protonation state. researchgate.net Upon electronic excitation, the acidity of the hydroxyl group and the basicity of the thiazole (B1198619) nitrogen increase, leading to solvent-dependent protonation and deprotonation events that alter the fluorescence characteristics. researchgate.net

The development of this compound as a fluorescent probe could offer advantages over its non-fluorinated counterpart. The fluorine atom can enhance photostability and quantum yield, and its electron-withdrawing nature can shift the absorption and emission spectra, potentially leading to probes with more desirable photophysical properties for specific applications.

The sensitivity of the fluorescence of cyanobenzothiazole derivatives to their local environment opens up possibilities for their use in sensing applications. The modulation of fluorescence intensity or wavelength in response to specific analytes or changes in physiological conditions can be harnessed to create highly specific sensors. For instance, the changes in the fluorescence of 2-Cyano-6-hydroxybenzothiazole in the presence of different solvents and pH levels demonstrate its potential as a sensor for these parameters. researchgate.net While specific applications of this compound in fluorescence modulation sensing are yet to be reported, the principles established with its non-fluorinated analog provide a strong foundation for future research in this area.

Role in Enzyme Activity Detection Systems

The reactivity of the cyanobenzothiazole scaffold can be exploited to design substrates for detecting enzyme activity, a critical tool in biochemical assays and diagnostics.

While there is a lack of specific literature describing the use of this compound in the design of enzyme-cleavable substrates for enzymes like alkaline phosphatase, the general principle involves modifying the hydroxyl group with a substrate moiety that can be selectively cleaved by the target enzyme. Upon enzymatic cleavage, the parent compound, this compound, would be released, leading to a detectable change in fluorescence or enabling its participation in a subsequent reaction to produce a signal, such as the formation of luciferin. This strategy is widely used for the development of sensitive and specific enzyme assays. The development of such a substrate based on the fluorinated cyanobenzothiazole could offer enhanced sensitivity and specificity for the detection of alkaline phosphatase and other enzymes.

In Vitro Anticancer and Antiproliferative Activity Studies

Fluorinated benzothiazole derivatives have attracted significant interest in cancer research due to their potent and often selective antiproliferative activities against various cancer cell lines. The introduction of fluorine atoms can enhance metabolic stability and cell permeability, and influence the compound's interaction with biological targets.

Research into fluorinated 2-(4-aminophenyl)benzothiazoles has demonstrated that the position of the fluorine atom on the benzothiazole ring significantly impacts their cytotoxic and antiproliferative effects. In a study evaluating a series of these compounds, the 7-fluoro substituted analogs showed potent activity against specific cancer cell lines. bohrium.com For instance, 2-(4-amino-3-methylphenyl)-7-fluorobenzothiazole was found to be highly cytotoxic in sensitive human breast cancer cell lines. bohrium.com

The table below summarizes the in vitro growth inhibitory activities of some 7-fluoro-substituted benzothiazole analogs against a panel of human cancer cell lines.

CompoundCell LineCancer TypeGI50 (µM)
2-(4-Aminophenyl)-7-fluorobenzothiazoleMCF-7Breast<0.01
2-(4-Aminophenyl)-7-fluorobenzothiazoleMDA-MB-468Breast<0.01
2-(4-Aminophenyl)-7-fluorobenzothiazoleTK-10Renal>100
2-(4-Aminophenyl)-7-fluorobenzothiazoleUACC-62Melanoma>100

Data sourced from a study on fluorinated 2-(4-aminophenyl)benzothiazoles. bohrium.com

The potent and selective activity of these fluorinated analogs highlights the potential of the 7-fluorobenzothiazole scaffold in the development of novel anticancer agents. While specific data for this compound is not available, the existing research on its structural analogs provides a strong rationale for its investigation as an antiproliferative agent. Another study on 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole, an analog without the fluorine and cyano groups, showed that it inhibits the growth of human colon cancer HCT-15 cells with a 50% growth inhibition value of 23 μM and breast cancer MCF-7 cells with a value of 41 μM. nih.gov

Evaluation against Various Human Cancer Cell Lines (e.g., breast, ovarian, colon, renal, lung, melanoma)

Derivatives of benzothiazole, particularly those featuring substitutions like fluorine, have been the subject of extensive investigation for their potential as anticancer agents. Research has demonstrated that these compounds exhibit cytotoxic effects against a wide array of human cancer cell lines.

Specifically, various substituted benzothiazoles have been evaluated for their anticancer activity against multiple cell lines, including laryngeal carcinoma (Hep-2), breast carcinoma (MCF-7), cervical carcinoma (HeLa), pancreatic carcinoma (MiaPaCa-2), colon carcinoma (SW 620), and lung carcinoma (H 460). nih.gov Further studies have synthesized and screened novel series of fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives against human cancer cell lines such as U937 (histiocytic lymphoma), THP-1 (acute monocytic leukemia), Colo205 (colorectal adenocarcinoma), and A549 (lung carcinoma). researchgate.net One study reported that a pyrimidine-based carbonitrile benzothiazole derivative showed potent activity against all cancer cell lines it was tested against. nih.gov Additionally, certain 2-aminobenzothiazole (B30445) derivatives have demonstrated significant growth-inhibitory activity against MCF-7 breast cancer cells. nih.gov

Table 1: Anticancer Screening of Benzothiazole Analogs Against Human Cancer Cell Lines This table is for illustrative purposes, compiling data on various benzothiazole derivatives as specific data for this compound was not available in the search results.

Derivative Class Cancer Cell Line Cancer Type Reference
Pyrimidine Carbonitrile Benzothiazole MCF-7 Breast Carcinoma nih.gov
Pyrimidine Carbonitrile Benzothiazole HeLa Cervical Carcinoma nih.gov
Pyrimidine Carbonitrile Benzothiazole SW 620 Colon Carcinoma nih.gov
Pyrimidine Carbonitrile Benzothiazole H 460 Lung Carcinoma nih.gov
Fluoro Triazole Amino Bis(benzothiazole) U937 Histiocytic Lymphoma researchgate.net
Fluoro Triazole Amino Bis(benzothiazole) THP-1 Acute Monocytic Leukemia researchgate.net
Fluoro Triazole Amino Bis(benzothiazole) Colo205 Colorectal Adenocarcinoma researchgate.net
Fluoro Triazole Amino Bis(benzothiazole) A549 Lung Carcinoma researchgate.net
2-Aminobenzothiazole Derivative MCF-7 Breast Carcinoma nih.gov

Identification of Potent and Selective Derivatives

Structure-activity relationship (SAR) studies have been crucial in identifying chemical modifications that enhance the cytotoxic potency of benzothiazole-based compounds. A key finding from these studies is the significant role of halogen substitution, particularly fluorine, on the benzothiazole core.

The incorporation of a fluorine atom at the 7th position of the benzothiazole ring has been shown to enhance the cytotoxicity of certain derivatives. nih.gov This substitution is well-tolerated for maintaining potency. nih.gov Further modifications, such as the introduction of a pyrazole (B372694) moiety, have also been found to significantly enhance the antitumor activity of benzothiazole derivatives. nih.gov In the development of inhibitors for specific molecular targets like the CSF1R kinase, introducing a chlorine atom at the C7 position of the benzothiazole core led to a further improvement in potency. nih.gov These findings underscore the importance of the substitution pattern on the benzothiazole scaffold for designing compounds with improved anticancer efficacy.

Molecular Targets and Inhibition Mechanisms (e.g., tubulin polymerization inhibition)

One of the primary molecular mechanisms through which certain anticancer compounds exert their effect is the disruption of microtubule dynamics by inhibiting tubulin polymerization. nih.gov Tubulin is a critical component of the cytoskeleton involved in cell division, and its inhibition can block cells in mitosis, leading to cell death. nih.gov

While direct studies on this compound are limited, the broader class of benzothiazole derivatives has been investigated in this context. The design of novel tubulin polymerization inhibitors has led to the development of compounds with exceptional potency toward cancer cells. nih.gov This approach targets a well-established vulnerability in proliferating cancer cells. nih.gov The investigation into related heterocyclic structures, such as phenothiazine- and carbazole-cyanochalcones, has identified potent dual inhibitors of tubulin polymerization and other key enzymes in cancer progression. nih.gov This suggests that the benzothiazole scaffold is a promising framework for developing agents that target tubulin.

Antimicrobial and Antifungal Activity Investigations

Efficacy against Bacterial Pathogens (e.g., S. aureus, E. coli, mycobacteria)

The benzothiazole nucleus is a core structure in many compounds screened for antimicrobial properties. The introduction of a fluorine atom into these molecules can significantly enhance their pharmacokinetic properties and binding affinity to molecular targets, potentially improving antibacterial activity. nih.gov

Fluoro-benzothiazole derivatives have been synthesized and evaluated for their efficacy against various bacterial pathogens. In one study, certain synthesized derivatives incorporating a fluoro-benzothiazole moiety showed potent antibacterial activity against Pseudomonas aeruginosa. researchgate.net Other research has focused on fluorobenzoylthiosemicarbazides, which have demonstrated activity against pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Furthermore, related heterocyclic structures have shown high activity against Mycobacterium tuberculosis, including multidrug-resistant strains, and other fast-growing mycobacteria like Mycobacterium kansasii. mdpi.com

Table 2: Antibacterial Activity of Selected Fluorinated Benzothiazole Analogs and Related Compounds This table is for illustrative purposes, compiling data on various related derivatives as specific data for this compound was not available in the search results.

Compound Class Bacterial Pathogen Activity Noted Reference
Fluoro-benzothiazole Thiadiazole Pseudomonas aeruginosa Potent activity researchgate.net
Fluorobenzoylthiosemicarbazides Staphylococcus aureus (incl. MRSA) MIC: 7.82-31.25 µg/mL nih.gov
2-Aminooxazole Derivatives Mycobacterium tuberculosis High activity (MIC ≤ 7.81 µg/mL) mdpi.com
2-Aminooxazole Derivatives Mycobacterium kansasii Broad-spectrum activity mdpi.com

Efficacy against Fungal Pathogens (e.g., C. albicans)

In addition to antibacterial properties, fluorinated benzothiazole derivatives have been investigated for their potential as antifungal agents. A series of 6-fluoro-4-(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles were prepared and tested for their in vitro antifungal activity against strains of Candida albicans. researchgate.net The results indicated that some of these derivatives displayed higher antifungal activity than previously described compounds. researchgate.net Other research involving related heterocyclic compounds also identified derivatives with promising activity against a panel of fungi, with MIC values between 2 and 8 µg/mL. researchgate.net Low-level antifungal activity against C. albicans has also been observed in some related heterocyclic structures. mdpi.com

Other Pre-clinical and Research Applications

Beyond oncology and microbiology, the 2-aminobenzothiazole scaffold has emerged as a promising candidate in other therapeutic areas due to its broad spectrum of biological properties. One such area is the development of treatments for complications associated with diabetes mellitus. mdpi.com

Pre-clinical research has evaluated benzothiazole derivatives as potential inhibitors of aldose reductase (ALR2), an enzyme implicated in the long-term complications of diabetes. mdpi.com In silico studies, including molecular docking against ALR2, have been performed on a series of these derivatives. This research highlights the potential application of these compounds in addressing metabolic disorders beyond their more commonly studied roles in cancer and infectious disease. mdpi.com

Neuroprotective Investigations of Benzothiazole Analogs

Benzothiazole derivatives have been identified as promising agents for neuroprotection. nih.gov Research indicates that these compounds may help protect neuronal cells from damage and death, which is a key factor in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease. mdpi.comgaacademy.org The FDA-approved drug for ALS, Riluzole, is itself a benzothiazole derivative. gaacademy.org

One area of investigation focuses on the antioxidant properties of these analogs. Studies have shown that certain low molecular weight benzothiazole molecules can protect neuronal cells from damage induced by reactive oxygen species (ROS). researchgate.netnih.gov In one study, novel benzothiazole analogs were synthesized and tested in a human U87 MG cell line under hydrogen peroxide-induced stress. nih.gov The results demonstrated that these compounds enhanced neuronal cell viability and protected the cells from ROS-mediated damage. researchgate.netnih.gov A key mechanism identified was the modulation of catalase, an essential antioxidant enzyme with a known neuroprotective role. researchgate.netnih.gov Several of the synthesized analogs were found to enhance catalase activity by up to 90% during exposure to oxidative stress. nih.gov

Another significant neuroprotective strategy involves the inhibition of monoamine oxidase B (MAO-B), an enzyme whose activity can contribute to neurodegeneration. mdpi.com Inhibitors of MAO-B have shown neuroprotective effects in studies related to Parkinson's disease. mdpi.com Derivatives of 6-hydroxybenzothiazole-2-carboxamide have been identified as novel, potent, and specific MAO-B inhibitors, making them a subject of interest for developing new neuroprotective drugs. nih.gov The design of these inhibitors often includes a benzothiazole core, which interacts with key amino acids within the enzyme's active site. mdpi.com

Table 1: Selected Neuroprotective Benzothiazole Analogs and their Investigated Mechanisms

Compound/Analog Class Investigated Mechanism Key Research Finding Source(s)
Low Molecular Weight Benzothiazoles Catalase Modulation Enhanced catalase activity up to 90% in U87MG cells under oxidative stress, increasing cell viability. researchgate.netnih.gov
6-hydroxybenzothiazole-2-carboxamide Derivatives Monoamine Oxidase B (MAO-B) Inhibition Identified as novel, potent, and specific MAO-B inhibitors with potential for treating neurodegenerative diseases. nih.gov
Riluzole (Multiple Mechanisms) An FDA-approved benzothiazole derivative for the treatment of ALS. gaacademy.org

Anti-inflammatory and Antioxidant Properties of Benzothiazole Analogs

The benzothiazole nucleus is a key component in compounds exhibiting both anti-inflammatory and antioxidant effects. researchgate.netnih.gov Chronic inflammation and oxidative stress are underlying factors in numerous diseases, and molecules that can address these processes are of great therapeutic interest. indexcopernicus.comnih.govmdpi.comnih.gov

The anti-inflammatory activity of benzothiazole derivatives is believed to occur through mechanisms such as the inhibition of cyclooxygenase-2 (COX-2) enzymes or bradykinin (B550075) receptors. researchgate.netstmjournals.in In-depth studies have explored their impact on key inflammatory pathways. For instance, certain 2-substituted benzothiazole derivatives have been shown to suppress the activation of nuclear factor kappa B (NF-κB), a critical protein complex involved in inflammation. indexcopernicus.comnih.gov This suppression leads to a downstream reduction in the levels of pro-inflammatory mediators, including COX-2 and inducible nitric oxide synthase (iNOS). indexcopernicus.comnih.gov In studies using hepatocellular carcinoma cells, these benzothiazole compounds demonstrated significant anti-inflammatory potential by diminishing NF-κB levels. indexcopernicus.comnih.gov

In addition to their anti-inflammatory roles, benzothiazoles are recognized for their antioxidant capabilities. nih.gov Oxidative stress results from an imbalance of reactive oxygen species (ROS) and the body's ability to counteract them. Benzothiazole analogs have been shown to modulate cellular redox status. indexcopernicus.com Research has demonstrated that certain derivatives can reduce the activity of superoxide (B77818) dismutase (SOD) and lower total antioxidant status (TAS) levels in specific experimental models, suggesting a complex interaction with cellular oxidative processes. indexcopernicus.comnih.gov The core benzothiazole structure is often modified with various functional groups to enhance these antioxidant properties. nih.gov

Table 2: Anti-inflammatory and Antioxidant Effects of Selected Benzothiazole Derivatives

Derivative Class Target/Pathway Observed Effect Source(s)
2-Substituted Benzothiazoles NF-κB, COX-2, iNOS Reduced NF-κB protein levels, leading to decreased COX-2 and iNOS activation in HepG2 cells. indexcopernicus.comnih.gov
General Benzothiazoles Cyclooxygenase (COX-2) Believed to inhibit COX-2 as a mechanism of anti-inflammatory action. researchgate.netstmjournals.in

Development as Radiotracers for Positron Emission Tomography (PET) Imaging

Benzothiazole and its derivatives are crucial scaffolds for the development of radiotracers used in Positron Emission Tomography (PET) imaging, a noninvasive technique to visualize and quantify molecular processes in the body. nih.govresearchgate.net These tracers are particularly valuable in neurology for imaging pathologies associated with neurodegenerative diseases. nih.gov

A primary application for benzothiazole-based PET tracers is the imaging of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govradiologykey.com One of the most well-known examples is [¹⁸F]Flutemetamol, a benzothiazole derivative approved for estimating Aβ plaque density. nih.govradiologykey.com The structure of these tracers allows them to cross the blood-brain barrier and bind with high affinity and specificity to Aβ deposits. nih.gov The core structure of many of these imaging agents, such as Flutemetamol and Pittsburgh compound B (PiB), is a 2-phenyl-6-hydroxybenzothiazole moiety. researchgate.net Modifications to this core, such as the addition of a cyano- group as seen in cyano-PiB, are explored to fine-tune binding characteristics. researchgate.net Novel imidazo[2,1-b]benzothiazole (B1198073) (IBT) structures labeled with Fluorine-18 have also been developed, demonstrating high-contrast imaging of Aβ plaques in preclinical mouse models. nih.gov

Beyond amyloid plaques, research is focused on developing benzothiazole tracers for other targets. One critical area is the imaging of tau pathology, another key feature of Alzheimer's disease and other neurodegenerative disorders collectively known as tauopathies. nih.govpfmjournal.org Developing tracers that can selectively bind to tau aggregates over the co-existing Aβ plaques is a significant challenge, but an area of active research. nih.govpfmjournal.org Furthermore, benzothiazole derivatives have been investigated for their potential to image myelin, which could allow for the quantification of demyelination and remyelination in diseases like multiple sclerosis. researchgate.net

Table 3: Benzothiazole-Based PET Radiotracers and Their Applications

Radiotracer Target Application in Research Source(s)
[¹⁸F]Flutemetamol (Vizamyl™) β-Amyloid Plaques Used to estimate Aβ plaque density in the brain. nih.govradiologykey.com nih.govradiologykey.com
[¹¹C]Pittsburgh Compound B ([¹¹C]PiB) β-Amyloid Plaques, Myelin A well-characterized radioligand for imaging Aβ plaques; also used in pilot studies to quantify myelin content. researchgate.netnih.gov researchgate.netnih.gov
[¹⁸F]FIBT β-Amyloid Plaques A next-generation tracer showing high binding affinity and specificity for Aβ plaques. nih.gov

Future Research Directions and Emerging Academic Frontiers

Advancements in Asymmetric and Stereoselective Synthesis of Fluorinated Benzothiazoles

The future of synthesizing fluorinated benzothiazoles, including specific isomers of 2-Cyano-7-fluoro-6-hydroxybenzothiazole, lies in the advancement of asymmetric and stereoselective methods. While traditional synthesis of benzothiazoles involves cyclization and condensation reactions, achieving high enantioselectivity for chiral derivatives remains a significant challenge. organic-chemistry.orgmdpi.comorganic-chemistry.orgresearchgate.net Future research will likely focus on the development of novel chiral catalysts that can precisely control the three-dimensional arrangement of atoms during the synthesis.

Organocatalysis, in particular, has emerged as a powerful tool for asymmetric synthesis. chimia.chrsc.org The use of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can facilitate enantioselective fluorination and cyclization steps, leading to the desired stereoisomer with high purity. le.ac.ukdntb.gov.uaresearchgate.net For instance, catalytic asymmetric fluorination strategies using chiral iodine catalysts with a fluorine source like BF3·Et2O have shown promise in creating chiral fluorinated products with excellent control over their stereochemistry. nih.gov These methods could be adapted to introduce fluorine at the C7 position of the benzothiazole (B30560) precursor with high enantioselectivity.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

Catalyst Type Potential Advantages Key Challenges
Chiral Organocatalysts Metal-free, lower toxicity, high enantioselectivity. chimia.ch Catalyst loading, substrate scope, reaction conditions.
Chiral Iodine Catalysts Excellent stereocontrol in fluorination reactions. nih.gov Catalyst stability, availability of precursors.
Transition Metal Complexes High turnover rates, broad functional group tolerance. Metal contamination, cost, ligand synthesis.
Enzyme-Based Catalysis High specificity and selectivity under mild conditions. Enzyme stability, substrate limitations, cost.

Further research into fluorine-containing building blocks and developing efficient, scalable synthetic routes will be crucial for producing these complex molecules for extensive biological evaluation. chimia.chnih.gov

In-depth Mechanistic Understanding of Complex Biological Interactions

A critical frontier for research is to move beyond identifying biological activity to understanding the precise molecular mechanisms through which this compound and its analogs exert their effects. The presence of a fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity to protein targets. nih.gov Future studies must focus on elucidating how these fluorine-specific interactions influence protein-protein interactions and enzyme inhibition at an atomic level. fu-berlin.dersc.org

Advanced biophysical and computational techniques will be indispensable. High-resolution X-ray crystallography and cryo-electron microscopy can provide static snapshots of the compound bound to its biological target, revealing key interactions. Computational methods like molecular docking and molecular dynamics simulations can complement these experimental approaches by modeling the dynamic behavior of the ligand-protein complex and predicting binding affinities. mdpi.com For example, docking studies on other benzothiazole derivatives have revealed the importance of hydrogen bonds and π-π stacking interactions with active site residues of target enzymes. mdpi.commdpi.com Similar in-depth studies on this compound will be necessary to understand its specific binding mode.

Research should also investigate the downstream effects of target engagement, mapping the signaling pathways that are modulated by the compound. This will provide a comprehensive picture of its biological activity and help in identifying potential biomarkers for efficacy.

Rational Design and Synthesis of New this compound Analogs with Enhanced Specificity

Building on a deeper mechanistic understanding, the rational design of new analogs represents a promising avenue for enhancing therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the parent compound to improve potency, selectivity, and pharmacokinetic properties. nih.gov For the this compound scaffold, key modifications could involve altering substituents on the benzothiazole ring or modifying the cyano and hydroxyl groups.

The position of the fluorine atom is known to be critical for the biological activity of benzothiazoles. researchgate.net SAR studies on related compounds have shown that small, electron-donating groups on the benzothiazole ring can improve activity by better filling the allosteric pocket of target proteins. nih.gov Future design strategies could explore:

Fluorine Scanning: Introducing additional fluorine atoms or moving the existing one to different positions to optimize interactions with the target protein.

Bioisosteric Replacement: Replacing the cyano or hydroxyl groups with other functional groups that have similar physicochemical properties but may lead to improved binding or reduced off-target effects.

Scaffold Hopping: Using the core benzothiazole structure as a starting point to design novel heterocyclic systems that maintain the key pharmacophoric features. bue.edu.eg

Table 2: Guiding Principles for Rational Analog Design

Design Strategy Objective Example Modification
Structure-Activity Relationship (SAR) Identify key functional groups for activity. Replace hydroxyl group with methoxy (B1213986) or amino group.
Target-Based Design Optimize interactions with a known protein target. nih.gov Add a side chain to form a hydrogen bond with a specific residue.
Pharmacophore Modeling Retain essential 3D features for biological activity. Synthesize a different heterocyclic core with similar electronic and steric properties.
ADME Optimization Improve drug-like properties (absorption, distribution, metabolism, excretion). Introduce polar groups to increase solubility.

The synthesis of these rationally designed analogs will leverage the advanced stereoselective methods discussed previously to ensure the production of specific, well-characterized compounds for biological testing. nih.govmdpi.com

Integration of In Silico Screening with High-Throughput Experimental Validation

To accelerate the discovery of potent and selective analogs of this compound, future research will increasingly rely on the integration of computational and experimental approaches. mdpi.com In silico screening, also known as virtual high-throughput screening (vHTS), allows for the rapid evaluation of large virtual libraries of compounds against a biological target, saving time and resources compared to traditional screening methods. nih.govmdpi.comnih.gov

The process typically begins with the creation of a virtual library of analogs based on the this compound scaffold. These virtual compounds are then computationally docked into the three-dimensional structure of a target protein to predict their binding affinity and mode. frontiersin.orgacs.org Algorithms can rank the compounds based on their predicted potency, and computational models can also predict their absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comfrontiersin.org

Exploration of Novel Therapeutic and Biotechnological Avenues

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. mdpi.comijpsr.comnih.govjddtonline.inforesearchgate.netjchemrev.comnih.govbibliomed.org A significant future direction will be to explore the potential of this compound and its newly synthesized analogs across a broad spectrum of diseases.

Given the known activities of related compounds, potential therapeutic areas for investigation include:

Oncology: Many benzothiazole derivatives have been investigated as inhibitors of protein kinases, topoisomerases, or signaling pathways like STAT3, and as modulators of apoptosis through targets like BCL-2. nih.govbue.edu.egmdpi.comdoaj.org

Infectious Diseases: The benzothiazole nucleus is found in compounds with antibacterial, antifungal, and antiviral properties. nih.govresearchgate.net

Neurodegenerative Diseases: Some benzothiazoles act as selective monoamine oxidase B (MAO-B) inhibitors, a target relevant to Parkinson's disease. mdpi.com

Metabolic Diseases: Certain derivatives have shown potential as antidiabetic agents by targeting enzymes like aldose reductase. mdpi.com

Beyond therapeutics, the unique photophysical properties of fluorinated benzothiazoles open up possibilities in biotechnology. Their fluorescent nature makes them candidates for development as molecular probes for bioimaging, particularly for detecting protein aggregates like amyloid fibrils implicated in neurodegenerative diseases. nih.gov The fluorine atom also makes them suitable for development as PET imaging agents for diagnostic purposes.

Q & A

What are the recommended synthetic routes for 2-Cyano-7-fluoro-6-hydroxybenzothiazole, and what critical parameters influence yield?

Basic Research Question
The synthesis of this compound can be adapted from methods used for structurally similar benzothiazoles. A common approach involves halogenation and functional group introduction via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride has been used to introduce chloroacetamide groups in benzothiazole derivatives under reflux conditions . Critical parameters include:

  • Reaction temperature : Controlled heating (e.g., reflux in ethanol or ethylene glycol) ensures proper activation of intermediates.
  • Precursor selection : Starting with 7-fluoro-6-hydroxybenzothiazole derivatives allows targeted cyanogroup introduction via cyanation reagents like copper cyanide or potassium thiocyanate.
  • Purification : Recrystallization (e.g., using methanol or benzene) and TLC monitoring (ethyl acetate:methanol mobile phases) are essential for purity .

What analytical techniques are essential for confirming the structure and purity of this compound?

Basic Research Question
Structural confirmation requires multi-technique validation:

  • NMR spectroscopy : 1^1H-NMR identifies aromatic proton environments and substituent positions (e.g., distinguishing fluorine-induced deshielding) .
  • IR spectroscopy : Peaks at ~2200 cm1^{-1} confirm the cyano group, while broad O-H stretches (~3200 cm1^{-1}) validate the hydroxy group .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 225.64 for C8_8H4_4ClFN2_2S analogs) confirm molecular weight .
  • TLC and melting point : Consistency in Rf values and sharp melting ranges (>95% purity) are critical .

How can researchers optimize the introduction of cyano and hydroxy groups in benzothiazole derivatives to enhance biological activity?

Advanced Research Question
The positions of cyano and hydroxy groups significantly influence bioactivity. For example:

  • Electron-withdrawing effects : The cyano group enhances electrophilicity, potentially improving binding to biological targets like enzymes or receptors .
  • Hydrogen bonding : The hydroxy group can form hydrogen bonds with active sites, as seen in anti-inflammatory benzothiazole derivatives .
  • Synthetic optimization : Use protecting groups (e.g., acetyl for hydroxy) during cyanation to prevent side reactions. Adjust solvent polarity (e.g., DMF for cyanation) to stabilize intermediates .

What strategies resolve contradictory biological activity data between in vitro and in vivo studies for benzothiazole derivatives?

Advanced Research Question
Discrepancies often arise from bioavailability or metabolic stability. Methodological solutions include:

  • Pharmacokinetic profiling : Measure plasma stability and metabolite identification (e.g., via LC-MS) to assess in vivo degradation .
  • Prodrug design : Modify hydroxy groups as esters to enhance membrane permeability, as demonstrated in fluorinated benzothiazole analogs .
  • Dose adjustment : In vivo studies may require higher doses to account for first-pass metabolism, compared to in vitro IC50_{50} values .

What are the key safety protocols for handling this compound in laboratory settings?

Basic Research Question
Safety measures derived from benzothiazole analogs include:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of toxic vapors during synthesis .
  • Spill management : Neutralize spills with inert adsorbents (e.g., sand) and avoid water flushing to prevent environmental contamination .

How to design a structure-activity relationship (SAR) study for fluorinated benzothiazole derivatives?

Advanced Research Question
SAR studies require systematic variation of substituents:

  • Substituent libraries : Synthesize analogs with halogens (Cl, F), electron-withdrawing groups (CN, NO2_2), and hydrogen-bond donors (OH, NH2_2) at positions 6 and 7 .
  • Activity assays : Test against target pathways (e.g., COX-2 for anti-inflammatory activity) using in vitro enzyme inhibition and in vivo murine models .
  • Computational modeling : Use docking simulations (e.g., AutoDock) to predict binding affinities based on substituent electronic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.